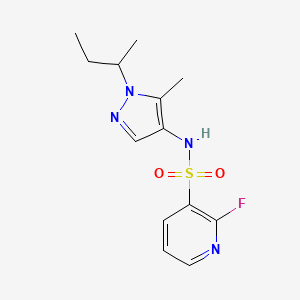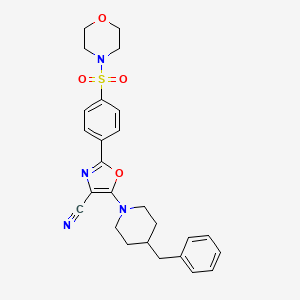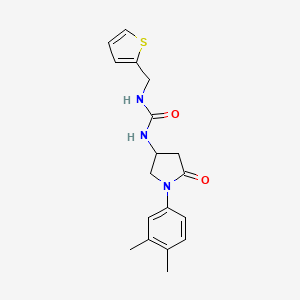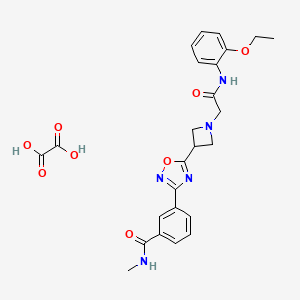
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a selective inhibitor of the protein tyrosine kinase Syk. Syk is involved in the signaling pathway of various immune cells, including B cells and mast cells. BAY 61-3606 has been widely studied for its potential use in the treatment of autoimmune diseases, allergies, and cancers.
Mecanismo De Acción
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 works by inhibiting the activity of Syk, a protein tyrosine kinase that plays a key role in the signaling pathway of immune cells. By blocking Syk, this compound 61-3606 prevents the activation of immune cells and reduces inflammation. In cancer cells, this compound 61-3606 inhibits the growth and survival of cells by disrupting the signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In immune cells, this compound 61-3606 inhibits the activation of various signaling pathways, including the B cell receptor and Fc receptor signaling pathways. This leads to reduced production of cytokines and chemokines, which are involved in the inflammatory response. In cancer cells, this compound 61-3606 has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of Syk, which reduces the risk of off-target effects. Additionally, this compound 61-3606 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound 61-3606 has some limitations in lab experiments. It is not a reversible inhibitor, which limits its use in kinetic studies. Additionally, this compound 61-3606 has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606. One area of interest is the development of more potent and selective Syk inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 61-3606 for different therapeutic applications. Finally, there is potential for the use of this compound 61-3606 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
Métodos De Síntesis
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 can be synthesized through a multi-step process starting with 2-fluoropyridine-3-sulfonamide. The first step involves the reaction of 2-fluoropyridine-3-sulfonamide with 1-bromo-2-methylbutane to form N-(1-butan-2-yl)-2-fluoropyridine-3-sulfonamide. This intermediate is then reacted with 5-methylpyrazole-4-boronic acid in the presence of a palladium catalyst to yield this compound 61-3606.
Aplicaciones Científicas De Investigación
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in animal models of autoimmune diseases and allergies. Additionally, this compound 61-3606 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)11(8-16-18)17-21(19,20)12-6-5-7-15-13(12)14/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTZZVHUFJOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)

![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)
![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)